molecular formula C11H13BrO B1380437 3-(4-Bromophenyl)-2,2-dimethylpropanal CAS No. 1784440-48-7

3-(4-Bromophenyl)-2,2-dimethylpropanal

Cat. No. B1380437
CAS RN: 1784440-48-7
M. Wt: 241.12 g/mol
InChI Key: NPRNMTYCCXUMFB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2,2-dimethylpropanal is a chemical compound. It is related to 3-(4-Bromophenyl)propanoic acid, which has a molecular formula of C9H9BrO2 and an average mass of 229.071 Da . Another related compound is 3-(4-Bromophenyl)propanal, which has a CAS Number of 80793-25-5 and a molecular weight of 213.07 .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, 3-(4-Bromophenyl)propionic acid can be synthesized from 2,2-Dimethyl-1,3-dioxane-4,6-dione and 4-Bromobenzaldehyde . Another paper describes the synthesis of a compound involving a 3-(4-bromophenyl) moiety .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For instance, a compound with a similar structure, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized and crystallized in the monoclinic system of P21/c space group .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, 4-bromophenylacetic acid can be converted to its methyl ester by Fischer esterification, which involves refluxing it with methanol acidified with sulfuric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 3-(4-Bromophenyl)propanal has a storage temperature in the freezer and a purity of 90%. It appears as a colorless to yellow liquid .

Scientific Research Applications

Mechanism of Action

The mechanism of action of related compounds has been explored. For example, Dexbrompheniramine, a compound with a similar structure, acts as a histamine H1 antagonist. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .

Safety and Hazards

The safety data sheet for a related compound, 3-(4-Bromophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of compounds with a 3-(4-Bromophenyl) moiety could involve further exploration of their biological activity. For example, a study found that 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed anti-inflammatory effects .

properties

IUPAC Name

3-(4-bromophenyl)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRNMTYCCXUMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2,2-dimethylpropanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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